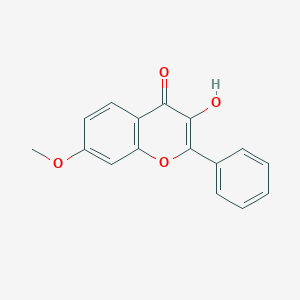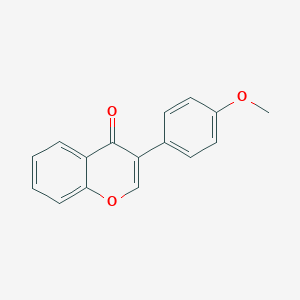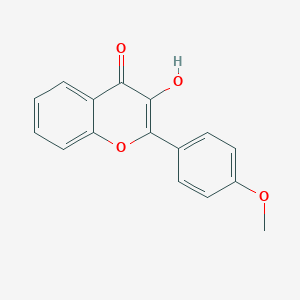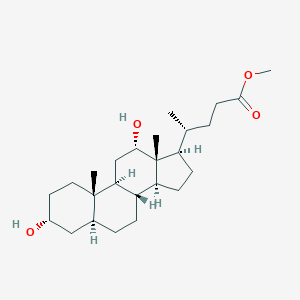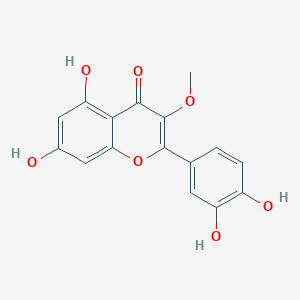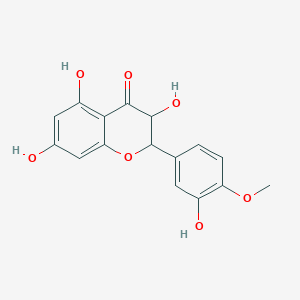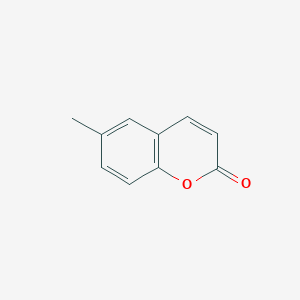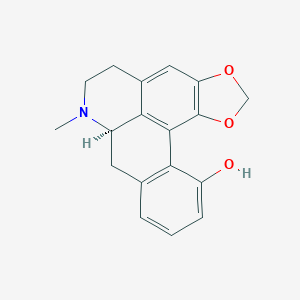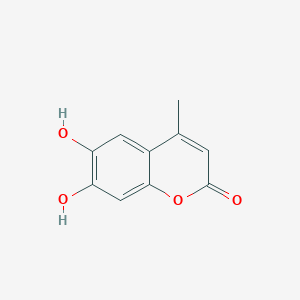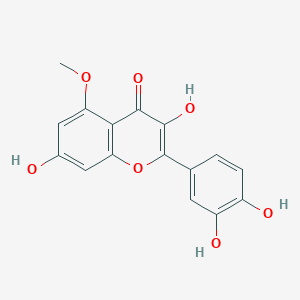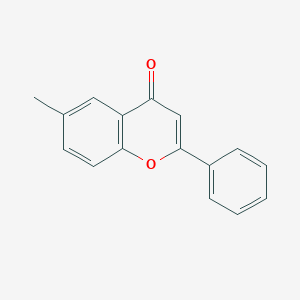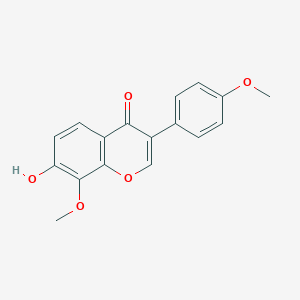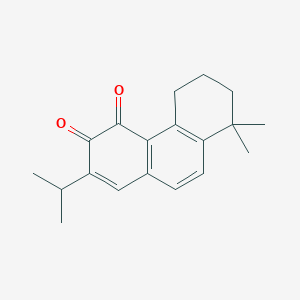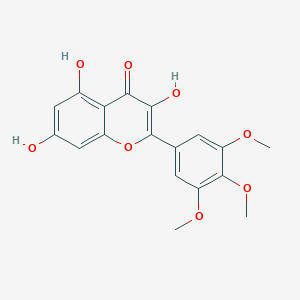
3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone
Übersicht
Beschreibung
3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone: is a flavonoid compound known for its diverse biological activities. It is characterized by the presence of three hydroxyl groups and three methoxy groups attached to the flavone backbone. This compound is often found in various plants and has been studied for its potential therapeutic properties .
Wirkmechanismus
Target of Action
Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling proteins .
Mode of Action
It has been suggested that it may exert its effects through antioxidative activity and interference with cell signaling . It has been shown to inhibit the phosphorylation of signaling proteins SAPK/JNK and ERK 1/2, which belong to the mitogen-activated protein kinase (MAPK) family .
Biochemical Pathways
Given its antioxidative activity and interference with cell signaling, it likely impacts pathways related to oxidative stress and cell survival .
Pharmacokinetics
Its logp value is estimated to be 2270, suggesting it may have good lipophilicity, which could influence its absorption and distribution .
Result of Action
3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone has been shown to protect against beta-amyloid-induced neurotoxicity in neuronal cells . It prevents the death of neurons and attenuates the intracellular accumulation of reactive oxygen species (ROS) following treatment with beta-amyloid .
Biochemische Analyse
Cellular Effects
Flavonoids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is not well-defined. Flavonoids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone are yet to be discovered.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of myricetin, a naturally occurring flavonoid. The process includes:
Hydroxylation: The hydroxyl groups at the 3, 5, and 7 positions are retained from the parent compound, myricetin.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of this compound can yield dihydroflavones, where the double bond in the flavone ring is reduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavonoid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Medicine: Studied for its anti-inflammatory, anticancer, and neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
3’,4’,5-Trihydroxy-3,6,7-trimethoxyflavone: Similar structure with methoxy groups at different positions.
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone: Lacks one hydroxyl group compared to 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone.
3’,5,7-Trihydroxy-4’,5’,6-trimethoxyflavone: Another structural isomer with different positioning of methoxy groups.
Uniqueness: 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. This specific arrangement allows it to interact with various molecular targets and exhibit a wide range of therapeutic effects .
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLHJJGLDWGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420502 | |
| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146132-95-8 | |
| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


